molecular formula C21H23ClN2O3 B2566645 2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1005292-70-5

2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2566645
CAS RN: 1005292-70-5
M. Wt: 386.88
InChI Key: RPTJLRYIDYWICO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in the scientific literature.

Scientific Research Applications

Synthesis Techniques and Structural Properties

  • A high-yielding cyclisation technique involving the acyliminium ion cyclisation was demonstrated, offering a pathway to synthesize complex organic compounds such as (±)-crispine A, which could be related to methods applicable to the synthesis of the specified compound (King, 2007).
  • Structural aspects of amide-containing isoquinoline derivatives have been studied, revealing the formation of gels and crystalline solids with mineral acids, and demonstrating the utility of these compounds in creating host-guest complexes with enhanced fluorescence properties (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Applications and Biological Potentials

  • Novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro, particularly in the context of treating Japanese encephalitis, indicating the potential therapeutic applications of structurally related compounds (Ghosh et al., 2008).
  • Certain 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, synthesized from related chemical pathways, displayed antimicrobial activities, suggesting the bioactive potential of compounds synthesized using related methods (Patel & Shaikh, 2011).

Antimicrobial and Anticancer Activities

  • A study on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives highlighted their significant antimicrobial and anticancer activities, underscoring the potential medical applications of similar compounds (Mehta et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-14(2)21(26)24-11-3-4-15-12-17(7-10-19(15)24)23-20(25)13-27-18-8-5-16(22)6-9-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTJLRYIDYWICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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